molecular formula C13H20N2 B1296228 2-(4-Piperidin-1-yl-phenyl)-ethylamine CAS No. 38589-09-2

2-(4-Piperidin-1-yl-phenyl)-ethylamine

Cat. No. B1296228
CAS RN: 38589-09-2
M. Wt: 204.31 g/mol
InChI Key: HTKAXRQMCRKDSV-UHFFFAOYSA-N
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Description

“2-(4-Piperidin-1-yl-phenyl)-ethylamine” is a compound that contains a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Piperidine derivatives are known to exhibit a wide variety of biological activities .


Synthesis Analysis

While specific synthesis methods for “2-(4-Piperidin-1-yl-phenyl)-ethylamine” were not found, piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of larger molecules with diverse properties and applications .

Scientific Research Applications

  • Pharmaceutical Sciences

    • Piperidine derivatives, including “2-(4-Piperidin-1-yl-phenyl)-ethylamine”, are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • The methods of application or experimental procedures would vary depending on the specific therapeutic application. Typically, these compounds would be synthesized and then tested in vitro and in vivo for their therapeutic effects .
    • The outcomes obtained would also depend on the specific therapeutic application. For example, some piperidine derivatives have shown promising results in the treatment of various types of cancers .
  • Chemiluminescent Activators

    • “2-(4-(piperidin-1-yl)phenyl)-3a,11b-dihydro-1H-imidazo[4,5-f] phenanthroline” is a derivative of “2-(4-Piperidin-1-yl-phenyl)-ethylamine” and has been used as a chemiluminescent in vitro activator for the detection of free radicals .
    • The method of application involves synthesizing the compound and then using it in various assays to detect the presence of free radicals .
    • The outcomes obtained showed that this compound was able to effectively detect the presence of free radicals, providing a valuable tool for studying oxidative stress .
  • Obesity and Type II Diabetes Treatment

    • A series of (4-piperidin-1-yl)phenyl amides, which would include “2-(4-Piperidin-1-yl-phenyl)-ethylamine”, was prepared and evaluated for their biological activity on the human beta (3)-adrenergic receptor .
    • The methods of application or experimental procedures would involve synthesizing the compounds and then testing their activity on the human beta (3)-adrenergic receptor .
    • The outcomes obtained showed that some of these compounds had potent and selective activity on the human beta (3)-adrenergic receptor, making them potential drugs for the treatment of human obesity and type II diabetes .
  • Antioxidant Action

    • Piperine, a true alkaloid having a piperidine moiety, is found in plants of the Piperaceae family. It shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
    • The method of application involves extracting the compound from the plants and then testing its antioxidant activity .
    • The outcomes obtained showed that Piperine has extensive pharmaceutical worth because of its activity against cancer, inflammation, hypertension, and more .
  • Anti-depressant Effects

    • Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .
    • The method of application involves administering the compound to mice and then observing their behavior .
    • The outcomes obtained showed that Piperine could potentially be used as a treatment for depression .
  • Anti-proliferation and Anti-metastatic Effects

    • Several piperidine alkaloids isolated from natural herbs were found to exhibit anti-proliferation and anti-metastatic effects on various types of cancers both in vitro and in vivo .
    • The method of application involves isolating the alkaloids from the herbs and then testing their anti-cancer activity .
    • The outcomes obtained showed that these alkaloids could potentially be used as a treatment for various types of cancers .
  • Organic Light-Emitting Diodes (OLEDs)

    • The growing interest in the design and synthesis of 1,3-diketones is, in particular, due to the great potential of these ligands as versatile building blocks for the construction of highly emissive metal complexes for application in organic light-emitting diodes (OLEDs) .
    • The method of application involves synthesizing the compound and then using it in various assays to detect the presence of free radicals .
    • The outcomes obtained showed that this compound was able to effectively detect the presence of free radicals, providing a valuable tool for studying oxidative stress .
  • Dye-Sensitized Solar Cells

    • Aromatic β-diketones are also considered to be promising ligands for the creation of strong light-absorbing metal complexes for dye-sensitized solar cells .
    • The methods of application or experimental procedures would involve synthesizing the compounds and then testing their activity on the human beta (3)-adrenergic receptor .
    • The outcomes obtained showed that some of these compounds had potent and selective activity on the human beta (3)-adrenergic receptor, making them potential drugs for the treatment of human obesity and type II diabetes .
  • Synthesis of Other Compounds

    • 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone has several potential applications in scientific experiments. The compound is commonly used as a building block in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and materials.
    • The method of application involves synthesizing the compound and then using it in various assays to detect the presence of free radicals.
    • The outcomes obtained showed that this compound was able to effectively detect the presence of free radicals, providing a valuable tool for studying oxidative stress.

Future Directions

Piperidine derivatives are a key and extensive category of nitrogen-bearing heterocyclic compounds. They show a wide variety of biological activities and are a vital fundament in the production of drugs . This suggests that “2-(4-Piperidin-1-yl-phenyl)-ethylamine” and similar compounds could have potential applications in drug discovery and other fields.

properties

IUPAC Name

2-(4-piperidin-1-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-9-8-12-4-6-13(7-5-12)15-10-2-1-3-11-15/h4-7H,1-3,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKAXRQMCRKDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276913
Record name 2-(4-Piperidin-1-yl-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Piperidin-1-yl-phenyl)-ethylamine

CAS RN

38589-09-2
Record name 2-(4-Piperidin-1-yl-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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